molecular formula C19H18N6O2 B12249102 2-benzyl-5-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

2-benzyl-5-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12249102
M. Wt: 362.4 g/mol
InChI Key: RHGNWXZIPTXJKG-UHFFFAOYSA-N
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Description

2-benzyl-5-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique structure combining a purine moiety with a pyrrolo[3,4-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the purine derivative, followed by the construction of the pyrrolo[3,4-c]pyrrole ring system. Key steps may include:

    Nucleophilic substitution: to introduce the benzyl group.

    Cyclization reactions: to form the pyrrolo[3,4-c]pyrrole core.

    Purification: using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The benzyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-benzyl-5-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its purine moiety suggests it may interact with nucleic acids or enzymes involved in nucleotide metabolism.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and viral infections.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-benzyl-5-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    Nucleic acids: The purine moiety suggests potential interactions with DNA or RNA, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-5-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: shares similarities with other purine derivatives and pyrrolo[3,4-c]pyrrole compounds.

    Adenine derivatives: Compounds like adenine share the purine moiety and may exhibit similar biological activities.

    Pyrrolo[3,4-c]pyrrole derivatives: These compounds share the core ring system and may have similar chemical reactivity.

Uniqueness

What sets this compound apart is its combination of both purine and pyrrolo[3,4-c]pyrrole structures, which may confer unique properties in terms of reactivity and biological activity.

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

5-benzyl-2-(7-methylpurin-6-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C19H18N6O2/c1-23-11-22-16-15(23)17(21-10-20-16)24-8-13-14(9-24)19(27)25(18(13)26)7-12-5-3-2-4-6-12/h2-6,10-11,13-14H,7-9H2,1H3

InChI Key

RHGNWXZIPTXJKG-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5

Origin of Product

United States

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